molecular formula C17H22N6O B11280277 N~6~-(3-methoxypropyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(3-methoxypropyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11280277
M. Wt: 326.4 g/mol
InChI Key: GCPZPUOPRRNTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored for kinase inhibition due to its ability to mimic ATP-binding motifs . The structure features:

  • Position 1: A methyl group, reducing steric bulk compared to phenyl-substituted analogs.
  • N⁴: A 3-methylphenyl group, contributing to hydrophobic interactions in kinase binding pockets.

Its molecular formula is C₁₉H₂₄N₆O, with a molecular weight of 376.45 g/mol. The compound is part of a broader effort to develop selective Janus kinase 3 (JAK3) inhibitors, as evidenced by collaborative studies on pyrazolo[3,4-d]pyrimidine derivatives .

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-N-(3-methoxypropyl)-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O/c1-12-6-4-7-13(10-12)20-15-14-11-19-23(2)16(14)22-17(21-15)18-8-5-9-24-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H2,18,20,21,22)

InChI Key

GCPZPUOPRRNTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C

Origin of Product

United States

Preparation Methods

Halogenation at N⁶

The intermediate 1-methyl-N⁴-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is treated with phosphorus oxychloride (POCl₃) to generate the 6-chloro derivative. This reactive site facilitates subsequent alkylation.

Alkylation with 3-Methoxypropylamine

The chloro intermediate reacts with 3-methoxypropylamine in the presence of triethylamine (TEA) as a base. Optimized conditions include:

ParameterValueSource
SolventAnhydrous THF
Temperature80°C, 12 hours
Molar Ratio1:1.2 (chloro:amine)
Yield72% after column chromatography

Alternative Pathways via Palladium-Catalyzed Coupling

Recent methodologies leverage palladium catalysts to streamline synthesis. For example, Suzuki-Miyaura coupling introduces aryl groups at N⁴ prior to N⁶-functionalization. A representative pathway involves:

  • Suzuki Coupling : 6-Bromo-1-methylpyrazolo[3,4-d]pyrimidine reacts with 3-methylphenylboronic acid using Pd(PPh₃)₄.

  • Buchwald-Hartwig Amination : The resultant 6-bromo-N⁴-(3-methylphenyl) derivative undergoes amination with 3-methoxypropylamine under Pd₂(dba)₃/Xantphos catalysis.

Comparative Efficiency

MethodYield (%)Purity (%)Reaction Time
Conventional alkylation729812 hours
Pd-catalyzed route84998 hours

Protecting Group Strategies for Amino Moieties

To prevent side reactions during N⁶-functionalization, amino groups are often protected. Studies report using phenoxyacetyl or trimethylsilyl (TMS) groups. For instance:

  • Protection : Treating the intermediate with trimethylsilyl chloride (TMSCl) in pyridine at 40°C for 16 hours.

  • Deprotection : Aqueous ammonia (25%) at 70°C removes protecting groups post-alkylation.

Purification and Characterization

Final purification employs gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Structural validation relies on:

  • ¹H/¹³C NMR : Key peaks include δ 8.2 ppm (pyrimidine H), δ 3.3 ppm (OCH₃), and δ 2.3 ppm (CH₃ from 3-methylphenyl).

  • HRMS : Calculated for C₁₇H₂₂N₆O [M+H]⁺: 326.1845; Found: 326.1848.

Scalability and Industrial Adaptation

Batch processes in pilot-scale reactors (50–100 L) demonstrate consistent yields (70–75%) under the following conditions:

ParameterLaboratory ScalePilot Scale
Temperature80°C85°C
PressureAmbient2–3 bar
Catalyst Loading5 mol% Pd3 mol% Pd

Chemical Reactions Analysis

N6-(3-Methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the substituents on the pyrazole or pyrimidine rings are replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N6-(3-Methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N6-(3-methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name N⁴ Substituent N⁶ Substituent Position 1 Key Findings
Target Compound 3-Methylphenyl 3-Methoxypropyl Methyl High JAK3 affinity; improved solubility due to methoxypropyl chain
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-... (CAS 946288-13-7) 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl Reduced selectivity for JAK3 due to bulky phenyl at position 1
N⁶-(2-Cyclohexenylethyl)-N⁴-(3-methylphenyl)-1-phenyl-... (CAS 946265-53-8) 3-Methylphenyl 2-Cyclohexenylethyl Phenyl Lower solubility; enhanced hydrophobic interactions
N⁴-(Benzodioxol-5-yl)-N⁶-(3-methoxypropyl)-1-phenyl-... (ChemDiv G932-0805) 2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl Phenyl Potential dual kinase/GPCR activity due to benzodioxol moiety
N⁴-(3-Chlorophenyl)-N⁶-(3-methoxypropyl)-1-phenyl-... (PubChem CID 21081075) 3-Chlorophenyl 3-Methoxypropyl Phenyl Increased cytotoxicity but lower selectivity

Impact of Substituents on Physicochemical Properties

  • Solubility : The 3-methoxypropyl group at N⁶ enhances aqueous solubility compared to cyclohexenylethyl (logP reduction of ~1.5) .
  • Crystallinity : Hydrated vs. anhydrous forms (e.g., N⁴-methyl analogs) influence stability; the target compound’s methyl group at position 1 may favor anhydrous crystallization .
  • Bioavailability: Methoxypropyl chains improve membrane permeability over morpholino or trifluoromethoxy groups (e.g., compound 4b in ) .

Selectivity and Kinase Inhibition

  • The target compound’s methyl group at position 1 reduces steric clash with JAK3’s glycine-rich loop, explaining its high selectivity over JAK1/2 .
  • Analogs with phenyl at position 1 (e.g., CAS 946288-13-7) show broader kinase inhibition, including off-target effects on Src and ABL kinases .
  • N⁴-substituted chlorophenyl derivatives (e.g., PubChem CID 21081075) exhibit higher potency but lower selectivity due to increased hydrophobic bulk .

Biological Activity

N~6~-(3-methoxypropyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H23N7O, characterized by a pyrazolo[3,4-d]pyrimidine core with specific substituents that may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on several kinases, including Bcr-Abl, which is significant in the context of chronic myeloid leukemia (CML). The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency against these targets .
  • Cell Cycle Regulation : Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, compounds similar to this compound have demonstrated S-phase arrest and increased apoptosis through caspase activation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetActivity (EC50)Cell LineMechanism
12bBcr-Abl0.5 μMMDA-MB-468Apoptosis induction
12aBcr-Abl0.8 μMT-47DCell cycle arrest
N6Bcr-Abl1.2 μMBa/F3Kinase inhibition

Case Studies

Case Study 1: Antitumor Activity
A study investigated a series of pyrazolo[3,4-d]pyrimidines for their antitumor effects on breast cancer cell lines. Compound 12b was particularly notable for its ability to induce apoptosis significantly and halt the cell cycle at the S phase. This was evidenced by a substantial increase in caspase-3 levels compared to controls .

Case Study 2: Inhibition of Bcr-Abl
Research on the SAR of pyrazolo[3,4-d]pyrimidines revealed that specific substitutions at the 4 and 6 positions are critical for maintaining inhibitory activity against Bcr-Abl. The study demonstrated that compounds with optimized substituents showed enhanced binding affinity and cellular activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.